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Compound of Interest

Compound Name: m-Bromofluorobenzene-d4

Cat. No.: B15289720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
m-Bromofluorobenzene-d4 is a deuterated analog of m-bromofluorobenzene. Deuterium-

labeled compounds are of significant interest in pharmaceutical research and development,

particularly in metabolic studies, as the carbon-deuterium bond is stronger than the carbon-

hydrogen bond. This can lead to a kinetic isotope effect, slowing down metabolic processes

and allowing for a more detailed investigation of drug metabolism pathways. This guide

provides a comprehensive overview of the chemical structure, properties, and theoretical

characterization of m-Bromofluorobenzene-d4.

Chemical Structure and Properties
The chemical structure of m-Bromofluorobenzene-d4 is characterized by a benzene ring

substituted with a bromine atom at position 1, a fluorine atom at position 3, and deuterium

atoms at positions 2, 4, 5, and 6.

Table 1: General Properties of m-Bromofluorobenzene-d4
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Property Value

Chemical Formula C₆BrD₄F

Molecular Weight 179.02 g/mol

CAS Number 50592-33-1

Appearance Expected to be a colorless liquid

Synonyms 1-Bromo-3-fluoro-2,4,5,6-tetradeuteriobenzene

Note: Some physical properties are based on the non-deuterated analog and are for estimation

purposes.

Synthesis
A specific, validated experimental protocol for the synthesis of m-Bromofluorobenzene-d4 is

not readily available in the peer-reviewed literature. However, a general approach for the

deuteration of aromatic compounds can be proposed based on established methodologies

such as acid-catalyzed hydrogen-deuterium exchange.

Proposed General Experimental Protocol: Acid-
Catalyzed H-D Exchange
Disclaimer: This is a generalized protocol and would require optimization for the specific

synthesis of m-Bromofluorobenzene-d4.

Materials:

m-Bromofluorobenzene

Deuterated sulfuric acid (D₂SO₄) or another strong deuterated acid

Deuterium oxide (D₂O)

Anhydrous sodium sulfate or magnesium sulfate

Organic solvent (e.g., diethyl ether or dichloromethane)
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Saturated sodium bicarbonate solution

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: In a dry round-bottom flask, dissolve m-bromofluorobenzene in an excess of

deuterated sulfuric acid and deuterium oxide. The flask is equipped with a reflux condenser

and a magnetic stir bar.

Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress can be

monitored by taking small aliquots and analyzing them by ¹H NMR to observe the

disappearance of the aromatic proton signals.

Work-up: After the desired level of deuteration is achieved, the reaction mixture is cooled to

room temperature and slowly poured over ice. The aqueous solution is then neutralized by

the careful addition of a saturated sodium bicarbonate solution until the effervescence

ceases.

Extraction: The aqueous layer is extracted multiple times with an organic solvent like diethyl

ether. The combined organic layers are washed with brine.

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by distillation under reduced pressure to yield

m-Bromofluorobenzene-d4.

Spectroscopic Characterization (Predicted)
As experimental spectra for m-Bromofluorobenzene-d4 are not available, the following

sections provide predicted spectroscopic data based on the known spectra of m-

bromofluorobenzene and general principles of spectroscopy.

¹H NMR Spectroscopy
In a fully deuterated m-Bromofluorobenzene-d4, the ¹H NMR spectrum is expected to show

no signals in the aromatic region (typically 6.5-8.0 ppm) due to the replacement of all aromatic

protons with deuterium. Any residual proton signals would indicate incomplete deuteration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to be similar to that of m-bromofluorobenzene, with six

signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be

influenced by the electronegativity of the bromine and fluorine substituents. Due to the coupling

between carbon and deuterium (C-D), the signals for the deuterated carbons (C2, C4, C5, C6)

may appear as multiplets or show broadening.

Table 2: Predicted ¹³C NMR Chemical Shifts for m-Bromofluorobenzene-d4

Carbon Position
Predicted Chemical Shift
(δ, ppm)

Multiplicity (due to C-D
coupling)

C1 (-Br) ~122 Singlet

C2 (-D) ~115 Multiplet

C3 (-F) ~163 (d, JCF ≈ 245 Hz) Doublet

C4 (-D) ~126 Multiplet

C5 (-D) ~131 Multiplet

C6 (-D) ~118 Multiplet
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Note: These are estimated values and may vary.

Mass Spectrometry
The mass spectrum of m-Bromofluorobenzene-d4 is expected to show a molecular ion peak

(M⁺) at m/z 179, corresponding to the molecular weight of the compound with the most

common isotopes of bromine (⁷⁹Br) and fluorine (¹⁹F). Due to the natural abundance of bromine

isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of similar

intensity will be observed at m/z 181.

Table 3: Predicted Mass Spectrometry Data for m-Bromofluorobenzene-d4

Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br)
Relative
Abundance

[C₆D₄BrF]⁺ 179 181 High (Molecular Ion)

[C₆D₄F]⁺ 100 100 Moderate

[C₆D₄Br]⁺ 160 162 Low

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of C-H stretching vibrations in the

aromatic region (~3000-3100 cm⁻¹) and the appearance of C-D stretching vibrations at a lower

frequency, typically around 2200-2300 cm⁻¹. The C-Br and C-F stretching vibrations will be

present in the fingerprint region.

Table 4: Predicted IR Absorption Bands for m-Bromofluorobenzene-d4

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-D Stretch 2200 - 2300 Medium

Aromatic C=C Stretch 1400 - 1600 Medium-Strong

C-F Stretch 1100 - 1300 Strong

C-Br Stretch 500 - 600 Medium
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Logical Relationships and Structure
The chemical structure of m-Bromofluorobenzene-d4 can be visualized as a substituted

benzene ring.

Caption: Chemical structure of m-Bromofluorobenzene-d4.

Conclusion
m-Bromofluorobenzene-d4 is a valuable tool for researchers in drug metabolism and related

fields. While specific experimental data is limited, this guide provides a theoretical framework

for its synthesis and characterization based on established chemical principles and data from

analogous compounds. Further experimental work is necessary to validate the proposed

synthesis protocol and to obtain detailed spectroscopic data for this important deuterated

compound.

To cite this document: BenchChem. [An In-depth Technical Guide to m-Bromofluorobenzene-
d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15289720#m-bromofluorobenzene-d4-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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